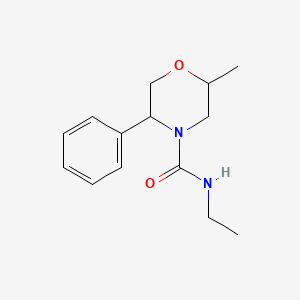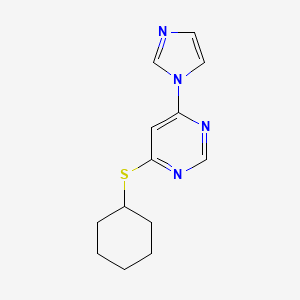
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile, also known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential use in the treatment of various diseases, including anxiety, depression, and schizophrenia.
作用機序
The exact mechanism of action of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has also been shown to have moderate affinity for the dopamine D2 receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and antipsychotic effects. It has also been shown to reduce the release of glutamate, which is involved in the development of neuropathic pain.
実験室実験の利点と制限
One advantage of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile is that it has been well-studied and its synthesis method is well-established. This makes it a reliable compound for use in lab experiments. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several potential future directions for research on 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile. One area of interest is its potential use in the treatment of Alzheimer's disease. Preclinical studies have shown that 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile may improve cognitive deficits associated with the disease. Another area of interest is its potential use in the treatment of neuropathic pain. 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has been shown to reduce the release of glutamate, which is involved in the development of neuropathic pain. Finally, further research is needed to fully understand the mechanism of action of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile and its potential use in the treatment of anxiety, depression, and schizophrenia.
Conclusion:
In conclusion, 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile is a promising compound that has shown potential in the treatment of various diseases. Its well-established synthesis method and extensive preclinical studies make it a reliable compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
合成法
The synthesis of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile involves the reaction of 3-chloro-2-nitrobenzoic acid with 4-propanoylpiperazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with potassium cyanide to form the final product, 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile. This synthesis method has been well-established and is reproducible.
科学的研究の応用
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has been extensively studied for its potential use in the treatment of various diseases. In preclinical studies, 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has shown promising results as an anxiolytic, antidepressant, and antipsychotic agent. It has also been shown to have potential in the treatment of neuropathic pain and cognitive deficits associated with Alzheimer's disease.
特性
IUPAC Name |
3-chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-13(19)17-6-8-18(9-7-17)14-11(10-16)4-3-5-12(14)15/h3-5H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWIUEYSAYPKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)

![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)


![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)